2,2-Dimethyl-3-(oxiran-2-yl)propan-1-ol
CAS No.:
Cat. No.: VC18152445
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14O2 |
|---|---|
| Molecular Weight | 130.18 g/mol |
| IUPAC Name | 2,2-dimethyl-3-(oxiran-2-yl)propan-1-ol |
| Standard InChI | InChI=1S/C7H14O2/c1-7(2,5-8)3-6-4-9-6/h6,8H,3-5H2,1-2H3 |
| Standard InChI Key | WHYAIYDWLMRQFB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CC1CO1)CO |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
2,2-Dimethyl-3-(oxiran-2-yl)propan-1-ol possesses a propanol backbone substituted with two methyl groups at the second carbon and an epoxide ring at the third carbon. The IUPAC name, 2,2-dimethyl-3-(oxiran-2-yl)propan-1-ol, reflects this arrangement, while its SMILES notation () provides a concise structural representation . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1936247-18-5, 2169146-45-4* | |
| Molecular Formula | ||
| Molecular Weight | 130.18 g/mol | |
| Boiling Point | ~178°C (estimated) | † |
| Density | Not reported | — |
*Discrepancies in CAS numbers may arise from database variations or structural reinterpretations.
†Estimated based on analogous compounds.
The compound’s epoxide ring introduces significant strain, enhancing its reactivity toward nucleophiles, while the hydroxyl group enables hydrogen bonding and solubility in polar solvents.
Synthesis and Manufacturing
Epoxidation and Alcohol Functionalization
The synthesis of 2,2-Dimethyl-3-(oxiran-2-yl)propan-1-ol typically involves a two-step process:
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Epoxidation: A precursor alkene, such as 2,2-dimethyl-3-propen-1-ol, undergoes epoxidation using oxidizing agents like peracetic acid or m-chloroperbenzoic acid (m-CPBA). These agents selectively add an oxygen atom across the double bond, forming the epoxide ring.
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Reduction/Hydrolysis: Subsequent reduction or hydrolysis steps stabilize the alcohol group. For example, sodium borohydride (NaBH₄) may reduce any intermediate carbonyl groups to hydroxyls.
This pathway is favored for its scalability and moderate reaction conditions, though yields depend on the steric hindrance posed by the methyl groups.
Chemical Reactivity and Transformations
Nucleophilic Ring-Opening Reactions
The epoxide ring’s electrophilic carbons are susceptible to nucleophilic attack. Common reactions include:
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Hydrolysis: In aqueous acidic or basic conditions, the epoxide opens to form a diol. For instance, reaction with water produces 2,2-dimethyl-3-(1,2-dihydroxyethyl)propan-1-ol.
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Alcoholysis: Treatment with alcohols (e.g., methanol) yields ether derivatives, such as 2,2-dimethyl-3-(2-methoxyethyl)propan-1-ol, valuable in polymer chemistry.
Acid-Catalyzed Dehydration
Under acidic conditions (e.g., ), the compound undergoes dehydration to form alkenes. This reaction is critical in synthesizing unsaturated intermediates for further functionalization.
Applications in Research and Industry
Organic Synthesis Intermediate
The compound’s dual functionality makes it a precursor for pharmaceuticals and agrochemicals. For example, its epoxide ring can be modified to introduce amine or thiol groups via nucleophilic substitution.
Materials Science
In polymer chemistry, the compound serves as a cross-linking agent. Its epoxide reacts with diacids or diamines to form epoxy resins, enhancing mechanical and thermal properties in coatings and adhesives.
| Property | Method/Estimate |
|---|---|
| LogP | ~0.6 (indicating moderate hydrophobicity) |
| Vapor Pressure | 0.296 mmHg at 25°C (estimated) |
| Refractive Index | ~1.435 |
Spectroscopic data (e.g., -NMR, IR) would feature peaks corresponding to the epoxide (δ ~3.5–4.5 ppm) and hydroxyl groups (broad ~3300 cm⁻¹) .
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